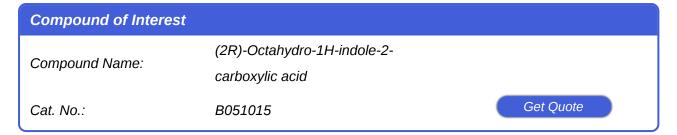


octahydroindole-2-carboxylic acid derivatives for drug discovery

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An In-depth Technical Guide on Octahydroindole-2-Carboxylic Acid Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octahydroindole-2-carboxylic acid (OIC) represents a privileged bicyclic scaffold in medicinal chemistry, recognized for its utility as a constrained proline analogue.[1] Its rigid structure is valuable for engineering peptides and peptidomimetics with improved properties such as metabolic stability, bioavailability, and receptor selectivity.[1] A primary application of the OIC scaffold is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone therapy for hypertension and heart failure.[1][2] ACE is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] OIC-based inhibitors, such as Trandolapril, are designed to mimic the transition state of ACE substrates, effectively blocking this conversion.[2][4] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of OIC derivatives, with a focus on their role as ACE inhibitors.

Synthesis of the OIC Scaffold



The synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core, the key intermediate for drugs like Trandolapril and Perindopril, is a critical process involving stereoselective steps.[5][6] Various synthetic routes have been developed, often starting from L-proline or indoline-2-carboxylic acid.[1][5]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common and effective method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the required cis-stereochemistry of the fused ring system.[1]

- Step 1: Hydrogenation. A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a hydrogenation vessel.[1]
- Step 2: Catalyst Addition. Platinum(IV) oxide (PtO₂, 300 mg) is added as the catalyst.[1]
- Step 3: Reaction. The mixture is hydrogenated under pressure at an elevated temperature (e.g., 60 °C) for approximately 24 hours.[1] The reaction progress can be monitored by techniques such as TLC or HPLC.
- Step 4: Isolation. Upon completion, the catalyst is removed by filtration (e.g., through Celite) and washed with the reaction solvent.[1]
- Step 5: Crystallization. The combined filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude residue, a mixture of diastereomers, is then purified by recrystallization from a suitable solvent like ethanol to isolate the desired (2S,3aS,7aS)-octahydroindole-2-carboxylic acid isomer.[1][6]



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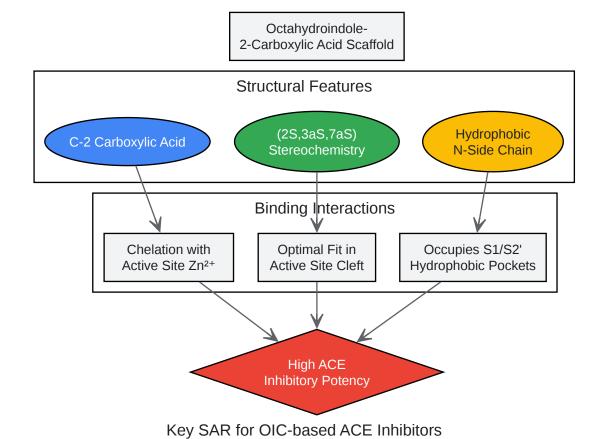
Caption: Synthetic workflow for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.



Structure-Activity Relationships (SAR) for ACE Inhibition

The design of potent OIC-based ACE inhibitors hinges on understanding the key structural requirements for binding to the enzyme's active site.

- Zinc-Binding Group: The free carboxylic acid at the C-2 position of the OIC core is essential.
 It chelates with the catalytic zinc ion (Zn²⁺) in the ACE active site, which is a hallmark of many ACE inhibitors.[7]
- N-Ring Substituent: A large, hydrophobic N-ring substituent generally increases potency.
 This is typically achieved by coupling the OIC nitrogen with an amino acid derivative, such as N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine in the case of Trandolapril. This side chain occupies the S1 and S2' hydrophobic pockets of the enzyme.[4][7]
- Stereochemistry: The stereochemistry of the bicyclic core is critical for correct orientation within the active site. The (2S, 3aS, 7aS) configuration is optimal for potent inhibition.[5]





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Caption: Logical relationships in the SAR of OIC-based ACE inhibitors.

Pharmacological Evaluation

The primary method for evaluating the efficacy of OIC derivatives is the in vitro ACE inhibition assay. This assay quantifies the ability of a compound to inhibit the enzymatic conversion of a substrate by ACE.

Experimental Protocol: In Vitro ACE Inhibition Assay (HPLC-based)

This protocol is based on the widely used method involving the substrate hippuryl-L-histidyl-L-leucine (HHL).[8]

Reagent Preparation:

- Assay Buffer: Prepare a borate buffer (e.g., 100 mM) containing NaCl (e.g., 300 mM), adjusted to pH 8.3.
- Substrate (HHL) Solution: Dissolve HHL in the assay buffer to a final concentration (e.g., 5 mM).
- Enzyme (ACE) Solution: Prepare a working solution of rabbit lung ACE in the assay buffer (e.g., 0.04 U/mL).
- Inhibitor Solutions: Prepare serial dilutions of the test compounds (OIC derivatives) and a
 positive control (e.g., Captopril, Trandolaprilat) in the assay buffer.

Assay Procedure:

- Pre-incubation: In a microcentrifuge tube or microplate well, add 20 μL of the inhibitor solution (or buffer for control) and 30 μL of the ACE solution. Pre-incubate the mixture at 37°C for 10 minutes.[9]
- \circ Reaction Initiation: Add 50 μ L of the HHL substrate solution to each tube/well to start the reaction.[9]



- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- $\circ\,$ Reaction Termination: Stop the reaction by adding a strong acid, such as 150 μL of 1 M HCl.
- Extraction: Add an organic solvent (e.g., 1 mL of ethyl acetate) to extract the hippuric acid
 (HA) product. Vortex thoroughly and centrifuge to separate the phases.[8]
- Sample Preparation for HPLC: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

HPLC Analysis:

- Inject the prepared sample into an HPLC system equipped with a C18 column.
- Elute the hippuric acid using an appropriate mobile phase (e.g., a mixture of water with 0.1% trifluoroacetic acid and acetonitrile).
- Detect the hippuric acid peak by UV absorbance at 228 nm.

Data Analysis:

- Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).
- Determine the IC₅₀ value (the concentration of inhibitor required to cause 50% inhibition)
 by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Quantitative Data of OIC Derivatives

The following table summarizes the in vitro ACE inhibitory potency (IC₅₀) of Trandolaprilat (the active metabolite of Trandolapril) and other related OIC derivatives.



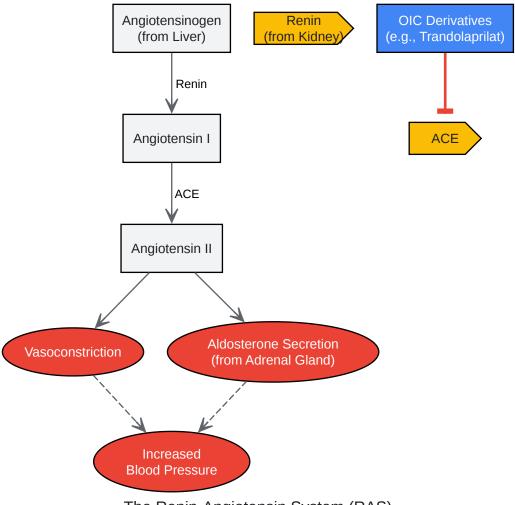
| Compound | Structure / Key Feature | IC50 (nM) | Reference(s) |
|----------------|---|-------------------------|--------------|
| Trandolaprilat | Active diacid form of Trandolapril | 0.93 - 15 | [11] |
| Compound 6u | 1-Glutarylindoline- 2(S)-carboxylic acid derivative | 4.8 | [12] |
| Compound 9b | 1-[N-[1(S)-Carboxy-6- (4-piperidyl)hexyl]-L- alanyl]-(2a,3aβ,7aβ)- octahydro-1H-indole- 2-carboxylic acid | Potent in vivo activity | [13] |

Note: IC₅₀ values can vary based on assay conditions (e.g., enzyme source, substrate concentration). The range for Trandolaprilat reflects values reported in different studies.

Mechanism of Action: The Renin-Angiotensin System

OIC derivatives exert their antihypertensive effects by directly intervening in the Renin-Angiotensin System (RAS). By inhibiting ACE, they prevent the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, which collectively lower blood pressure.[14][15]





The Renin-Angiotensin System (RAS)

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Caption: Inhibition of the Renin-Angiotensin System by OIC derivatives.

Conclusion and Future Outlook

The octahydroindole-2-carboxylic acid scaffold is a cornerstone in the design of highly potent and clinically successful ACE inhibitors. The well-defined synthesis and clear structure-activity relationships provide a robust platform for further drug discovery efforts. Future research may focus on designing next-generation OIC derivatives with enhanced tissue penetration, dual-targeting capabilities (e.g., ACE/neprilysin inhibition), or improved pharmacokinetic profiles to further refine the management of cardiovascular diseases. The inherent versatility of this scaffold ensures its continued relevance for medicinal chemists and drug development professionals.



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